molecular formula C19H30ClNO3 B5364170 Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5364170
M. Wt: 355.9 g/mol
InChI Key: HLNUDVLAKLVSEZ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a dimethylphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Dimethylphenoxypropyl Side Chain: This step involves the reaction of the piperidine ring with 2,3-dimethylphenol and a suitable propylating agent under controlled conditions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenoxy derivatives.

Scientific Research Applications

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate: Similar structure with a cyclopentyloxy group instead of a dimethylphenoxy group.

    1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Shares the piperidine ring but has different functional groups.

Uniqueness

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-4-22-19(21)17-9-12-20(13-10-17)11-6-14-23-18-8-5-7-15(2)16(18)3;/h5,7-8,17H,4,6,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUDVLAKLVSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC(=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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